2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoic acid derivatives. It is characterized by its morpholine moiety and dihydroxybenzoate structure, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural features that may influence its pharmacological properties.
The compound is synthesized from 2,4-dihydroxybenzoic acid and morpholine derivatives. It falls under the category of organic compounds, specifically classified as a benzoate ester. Its systematic name reflects its molecular structure, which includes both the morpholine and the dihydroxybenzoate components.
The synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate typically involves an esterification reaction. The process can be summarized as follows:
The reaction conditions are optimized for temperature and time to ensure high yield and purity of the final product .
The molecular formula of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is . Its structure features:
The compound's structural representation can be depicted as follows:
This structure suggests potential interactions with biological targets due to the presence of both hydrophilic (hydroxyl groups) and hydrophobic (morpholine ring) components.
The primary chemical reaction involving 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is its formation through esterification. This reaction can be represented as:
This reaction proceeds through the activation of the carboxylic acid group by DCC, facilitating nucleophilic attack by the alcohol group from morpholine ethanol.
The mechanism of action for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate likely involves interaction with biological receptors or enzymes due to its structural motif. Hydroxybenzoic acid derivatives are known to exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing affinity for target proteins .
The physical properties of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate include:
Chemical properties include stability under standard conditions but may be sensitive to hydrolysis in aqueous environments due to the ester bond.
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate holds potential applications in various scientific fields:
Research into this compound may lead to new insights into its efficacy and safety profiles in medicinal contexts .
Morpholine-functionalized benzoate esters represent a significant class of hybrid molecules in modern drug discovery, combining the versatile pharmacological properties of the morpholine heterocycle with the bioactive benzoic acid scaffold. These compounds exemplify rational structural hybridization strategies aimed at enhancing drug-like properties while targeting specific biological pathways. Within this category, 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate serves as a structurally optimized entity, designed to leverage synergistic interactions between its substituents for improved bioavailability and target engagement [2] [5].
The compound 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate features a tripartite architecture:
Systematic Nomenclature:
Table 1: Molecular Descriptors of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate
Property | Value |
---|---|
Empirical Formula | C₁₃H₁₇NO₅ |
Exact Mass | 267.1107 g/mol |
Hydrogen Bond Donors | 3 (2 phenolic OH, 1 ester) |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 78.8 Ų |
The ester linkage distinguishes it from ether-based morpholine conjugates (e.g., Morpholin-4-yl 2-hydroxybenzoate, CID 57278590), where morpholine directly attaches via oxygen [1] [3]. This structural variation significantly alters metabolic stability and dissolution properties.
Morpholine emerged as a privileged scaffold in medicinal chemistry following its commercial availability in 1935. Its integration into pharmaceuticals evolved through distinct phases:
Table 2: Evolution of Morpholine-Containing Pharmaceuticals
Era | Representative Drug | Therapeutic Use | Role of Morpholine |
---|---|---|---|
1950s | Morazone | Analgesic/anti-inflammatory | Solubility enhancement |
1978 | Timolol | β-blocker (hypertension) | Ocular bioavailability improvement |
1996 | Levofloxacin | Fluoroquinolone antibiotic | Tissue penetration modulator |
2003 | Aprepitant | Antiemetic (NK1 antagonist) | Pharmacophore element |
2010s | PI3K inhibitors | Anticancer | Kinase domain binding moiety |
The development of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate builds upon this legacy, specifically optimizing the ester-linked hydroxybenzoate for enhanced metabolic stability over earlier morpholine benzoates [5] [7].
This compound exemplifies advanced prodrug engineering principles addressing key challenges in drug development:
Table 3: Comparative Prodrug Activation Mechanisms
Prodrug Type | Activation Mechanism | Release Rate (t₁/₂) | Key Advantage |
---|---|---|---|
Morpholin-4-yl ethyl ester | Carboxylesterase hydrolysis | 30–120 min | Controlled release in target tissues |
Direct morpholin-aryl ether | Non-cleavable | Stable | Permanent pharmacophore |
Aliphatic aminoethyl ester | Rapid enzymatic hydrolysis | <15 min | Fast activation but poor stability |
Recent synthetic innovations further enable its preparation via sustainable methods, such as metal-free ester amidation in aqueous media—critical for reducing genotoxic impurities in API manufacturing [8]. This positions 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate as a model system within "green" prodrug design initiatives, balancing synthetic efficiency with optimized pharmacokinetics [4] [8].
The structural duality of this compound—serving as either a prodrug or direct ligand—exemplifies morpholine’s adaptability in addressing contemporary drug design challenges, particularly for phenolic agents requiring enhanced delivery or stability [5] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7